(S)-(+)-5-Hexen-2-ol
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It could involve understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like reactivity, stability, etc.) .Scientific Research Applications
Copolymerization and Polymer Science : (S)-(+)-5-Hexen-2-ol is used in copolymerization processes. For instance, the copolymerization of ethylene and 5-hexen-1-ol using specific catalysts results in polymers with alternating copolymer structures and good hydrophilic properties, which could have practical applications in materials science (Hagihara, Murata, & Uozumi, 2001).
Photochemistry : Studies in the field of photochemistry, such as the photoisomerization of 5-hexen-2-one, provide insights into the stability and reactivity of related compounds under different conditions (Srinivasan, 1960).
Catalysis and Selectivity Control : In catalysis, research focuses on the oxidation of compounds similar to this compound and controlling the selectivity in reactions involving molecules with multiple functional groups. This has implications for the development of efficient catalytic processes (Alshammari et al., 2013).
Atmospheric Chemistry and Environmental Science : this compound and its isomers play a significant role in atmospheric chemistry. Studies on the reactions of hexenols with ozone and OH radicals are crucial for understanding their impact on atmospheric processes and environmental implications (Gai et al., 2015), (Lin et al., 2016).
Organic Synthesis and Chemical Reactions : Various synthetic routes and reactions involving this compound and related compounds have been explored. These studies contribute to the field of organic synthesis, offering insights into mechanisms and stereoselectivity (Yorimitsu et al., 1999), (Janistyn & Hänsel, 1975).
Lipase-Catalyzed Biosynthesis : The compound also finds application in the biosynthesis of flavor compounds, as demonstrated in the lipase-catalyzed synthesis of esters like cis-3-hexen-1-yl acetate (Chiang, Chang, & Shieh, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-hex-5-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPNXWKVAFKIBX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-24-9 | |
Record name | (S)-(+)-5-Hexen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(+)-5-Hexen-2-ol a molecule of interest for researchers?
A: this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other. These forms, known as enantiomers, can exhibit different biological activities. In the context of the provided research, this compound is of particular interest due to its potential role in the synthesis of insect pheromones [, ]. These pheromones, which are chemical signals used by insects for communication, often rely on specific enantiomers for their biological activity.
Q2: How is this compound produced in the research?
A: The research focuses on the biocatalytic production of this compound through the enantioselective reduction of 5-Hexen-2-one. This process utilizes microorganisms, specifically yeast strains, that can selectively convert 5-Hexen-2-one into the desired this compound enantiomer with high yields []. This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.
Q3: What further research directions are suggested by these findings?
A3: The identification of specific yeast strains capable of producing this compound with high enantioselectivity opens doors to further research in several areas. These include:
- Optimization of biocatalytic processes: Exploring factors such as culture conditions, substrate concentrations, and genetic engineering of the yeast strains to further enhance the efficiency and yield of this compound production [].
- Investigation of downstream applications: Exploring the potential use of biocatalytically produced this compound in the development of environmentally friendly insect pheromones for pest control [].
- Exploration of other biocatalysts: Screening for other microorganisms, such as bacteria or fungi, that may possess different enantioselectivities or offer advantages in terms of production efficiency [].
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